methyl 3-formyl-4-methylbenzoate
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Overview
Description
Methyl 3-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . It is a derivative of benzoic acid, specifically a methyl ester with a formyl group at the 3-position and a methyl group at the 4-position on the benzene ring . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Methyl 3-formyl-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-formyl-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Another method involves the use of palladium-catalyzed coupling reactions. For example, 3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester can be reacted with dimethyl zinc in the presence of a palladium catalyst (Pd(dppf)) in a solvent mixture of 1,4-dioxane and toluene . This reaction is carried out under an inert atmosphere at elevated temperatures (20-75°C) to yield this compound.
Chemical Reactions Analysis
Methyl 3-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields .
Scientific Research Applications
Methyl 3-formyl-4-methylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of specialty chemicals and as a building block in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of methyl 3-formyl-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions .
Comparison with Similar Compounds
Methyl 3-formyl-4-methylbenzoate can be compared with other similar compounds such as methyl 4-formylbenzoate and methyl 3-methylbenzoate.
Methyl 4-formylbenzoate: This compound has a formyl group at the 4-position instead of the 3-position, which can lead to different reactivity and applications.
Methyl 3-methylbenzoate: This compound lacks the formyl group, making it less reactive in certain chemical transformations.
The presence of both the formyl and methyl groups in this compound provides unique reactivity and versatility in synthetic applications .
Properties
CAS No. |
23038-60-0 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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